Regioisomeric Identity: 4-Piperidinylmethyl vs. 2-Piperidinylmethyl Substitution
The target compound (CAS 651334-84-8) bears the piperidine moiety at the 4-position of the methyl linker, whereas its closest positional isomer (CAS 651335-04-5) attaches the piperidine at the 2-position. This regioisomerism is not trivial: in related 3-sulfonylindole series, the N1-alkyl substituent geometry dictates the spatial orientation of the basic nitrogen relative to the sulfonyl pharmacophore, directly impacting 5-HT₆ receptor binding pose [REFS-1, REFS-2]. The two compounds are registered as distinct CAS entities and are supplied as separate products, reflecting their non-equivalence in biological systems.
| Evidence Dimension | Regiochemistry of piperidinylmethyl attachment |
|---|---|
| Target Compound Data | 1-(piperidin-4-ylmethyl) substitution (CAS 651334-84-8) |
| Comparator Or Baseline | 1-(piperidin-2-ylmethyl) substitution (CAS 651335-04-5) |
| Quantified Difference | Positional isomer; distinct connectivity at indole N1 |
| Conditions | Structural identity confirmed by IUPAC nomenclature and separate CAS registration |
Why This Matters
Procurement of the incorrect regioisomer will introduce a different spatial presentation of the basic nitrogen, confounding SAR interpretation and potentially abolishing target engagement in receptor binding assays.
